molecular formula C14H21NO4 B14363458 N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide CAS No. 90257-25-3

N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide

Cat. No.: B14363458
CAS No.: 90257-25-3
M. Wt: 267.32 g/mol
InChI Key: PCKGHXGXKZZFTP-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide is an organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then stirred at a low temperature to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Diethoxy-5-methylphenyl)-2-methylpropanamide
  • N-(3,4-Diethoxy-5-methylphenyl)-2-methylprop-2-enamide
  • N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90257-25-3

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C14H21NO4/c1-5-18-12-8-11(15-13(16)9-17-4)7-10(3)14(12)19-6-2/h7-8H,5-6,9H2,1-4H3,(H,15,16)

InChI Key

PCKGHXGXKZZFTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)COC)C)OCC

Origin of Product

United States

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